Chlorothymol

Catalog No.
S523538
CAS No.
89-68-9
M.F
C10H13ClO
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorothymol

CAS Number

89-68-9

Product Name

Chlorothymol

IUPAC Name

4-chloro-5-methyl-2-propan-2-ylphenol

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C10H13ClO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3

InChI Key

KFZXVMNBUMVKLN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C(C)C)O

solubility

Soluble in DMSO

Synonyms

Chlorothymol; NSC 406261; NSC-406261; NSC406261; AI3-00120; AI3 00120; AI300120

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)O

The exact mass of the compound Chlorothymol is 184.0655 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406261. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antiplaque; Denaturant; Deodorant; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial and Antifungal Properties

Chlorothymol has been studied for its potential as an antibacterial and antifungal agent. Research suggests it disrupts the cell membranes of fungi and bacteria, leading to cell death []. Studies have shown effectiveness against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, ]. Similarly, research indicates antifungal activity against Candida albicans, a common fungal pathogen [].

Potential Antiviral Applications

Early research suggests that chlorothymol might have antiviral properties. Studies have investigated its potential against various viruses, including influenza and herpes simplex virus [, ]. However, more research is needed to understand the mechanisms and efficacy of chlorothymol against specific viruses.

Other Areas of Research

Chlorothymol is being explored for its potential applications in various other areas of scientific research. These include:

  • Antioxidant properties: Studies suggest chlorothymol may act as an antioxidant, protecting cells from damage caused by free radicals [].
  • Antitumor activity: Some research indicates potential antitumor effects of chlorothymol, but further investigation is needed [].
  • Wound healing: Early studies suggest chlorothymol might promote wound healing, but more research is required [].

Chlorothymol is a chemical compound derived from thymol, specifically recognized as 4-chloro-2-isopropyl-5-methylphenol. It has the molecular formula C10H13ClOC_{10}H_{13}ClO and a molecular weight of approximately 184.66 g/mol. Chlorothymol is notable for its structural similarity to thymol, which is a natural monoterpenoid phenol found in thyme oil. This compound exhibits various biological activities, making it of interest in both pharmaceutical and industrial applications .

The exact mechanism of chlorothymol's antimicrobial action is still being explored. However, research suggests it disrupts the cell membranes of bacteria and fungi, leading to cell death [].

Typical of phenolic compounds. It can undergo alkylation, where it reacts with alkyl halides in the presence of bases to form ether derivatives. Additionally, chlorothymol can engage in oxidation reactions, leading to the formation of quinones or other oxidized products. The presence of the chlorine atom enhances its reactivity compared to thymol, potentially allowing for more diverse synthetic applications .

Chlorothymol exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that it possesses antibacterial, antifungal, and antiplasmodial properties. For instance, research indicates that chlorothymol can increase levels of reactive oxygen species and reactive nitrogen species in cells, which may contribute to its effectiveness against various pathogens . Its antimicrobial activity is comparable to that of other phenolic compounds, making it a candidate for use in disinfectants and biocides .

Chlorothymol can be synthesized through several methods:

  • Chemical Synthesis: Traditionally, chlorothymol is synthesized via chlorination of thymol using chlorine gas or other chlorinating agents.
  • Biological Synthesis: Recent advancements have introduced biological methods for synthesizing chlorothymol, utilizing microbial fermentation processes that can produce this compound more sustainably than conventional chemical methods .
  • O-Alkylation: Another method involves O-alkylation reactions with alkyl halides under basic conditions, which can yield various derivatives of chlorothymol .

Chlorothymol finds applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it is used in formulations aimed at treating infections.
  • Cosmetics: It serves as an antimicrobial agent in personal care products.
  • Food Industry: Chlorothymol is utilized as a preservative due to its ability to inhibit microbial growth.
  • Agriculture: It is incorporated into biocides and fungicides for crop protection.

Research on chlorothymol has revealed its interactions with various biological systems. For example, studies indicate that chlorothymol interacts with cell membranes and can affect the permeability and integrity of bacterial cells, leading to cell death. Additionally, its ability to modulate oxidative stress responses in cells highlights its potential therapeutic applications .

Chlorothymol shares structural similarities with several other compounds, particularly those derived from thymol or containing phenolic structures. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
ThymolMonoterpenoid phenolFound naturally in thyme oil
CarvacrolIsomer of thymolStronger antibacterial properties
EugenolPhenolic compoundKnown for analgesic properties
4-Chloro-3-methylphenolChlorinated phenolic compoundUsed as a disinfectant

Uniqueness of Chlorothymol: Chlorothymol's unique feature lies in its chlorine substituent, which enhances its reactivity and biological activity compared to its non-chlorinated counterparts like thymol and carvacrol. This modification allows for diverse applications in both pharmaceutical and agricultural sectors.

Properties

PropertyValueMethod/Source
Melting Point60-62°CExperimental (lit.)
Boiling Point259-263°CExperimental (lit.)
Flash Point259-263°CExperimental
Vapor Pressure at 25°C0.00306 mmHg (0.408 Pa)Modified Grain method (estimated)
Vapor Pressure at 25°C (subcooled liquid)0.00692 mmHg (0.923 Pa)Modified Grain method (estimated)
Thermal StabilityStable under normal conditionsGeneral assessment
Storage Temperature20-25°CStorage recommendation

The vapor pressure measurements reveal chlorothymol's relatively low volatility at ambient temperatures [5]. The estimated vapor pressure of 0.00306 mmHg at 25°C using the Modified Grain method indicates limited evaporation potential under standard conditions [5]. This low vapor pressure contributes to the compound's stability during storage and handling operations.

Phase transition analysis demonstrates that chlorothymol maintains crystalline integrity across a broad temperature range before reaching its melting point [1] [3]. The compound exhibits light sensitivity, requiring storage under controlled illumination conditions to prevent photochemical degradation [3] [6]. Thermal decomposition studies indicate stability under normal storage and handling conditions, with no specific decomposition temperature reported in available literature.

The thermodynamic stability profile suggests that chlorothymol possesses sufficient thermal resistance for most pharmaceutical and industrial applications while maintaining molecular integrity under standard processing conditions.

Solubility Parameters in Organic/Aqueous Systems

Chlorothymol exhibits distinctly different solubility behaviors in polar and non-polar solvent systems, reflecting its amphiphilic molecular structure. The aqueous solubility has been determined through multiple estimation methods and experimental measurements, revealing significant variability in reported values.

Table 2: Solubility Parameters in Organic/Aqueous Systems

Solvent SystemSolubility/ParameterMethodTemperature
Water (25°C)89.19 mg/LWSKOW estimation25°C
Water (25°C)1000 mg/LExperimental (Merck)25°C
Water (25°C)230 mg/LFragment-based estimation25°C
EthanolSoluble 10%ExperimentalRoom temp
AcetoneSolubleGeneral solubilityRoom temp
MentholSolubleGeneral solubilityRoom temp
Octanol-Water (log Kow)3.92Experimental (Hansch et al.)25°C
Octanol-Water (log Kow)4.16KOWWIN estimation25°C

Water solubility determinations show considerable variation, with experimental values from the Merck Index reporting 1000 mg/L [5], while computational estimations suggest lower values ranging from 89.19 to 230 mg/L [5]. This discrepancy may reflect differences in measurement conditions, purity standards, or methodological approaches.

The partition coefficient data provides critical insight into chlorothymol's lipophilicity characteristics. The experimental log Kow value of 3.92 [5] indicates significant hydrophobic character, while the estimated value of 4.16 [5] suggests even greater lipophilicity. These values position chlorothymol in the moderately lipophilic range, facilitating membrane penetration while maintaining sufficient aqueous solubility for formulation purposes.

Organic solvent solubility profiles demonstrate chlorothymol's compatibility with various pharmaceutical excipients and processing solvents [1] [7]. The compound shows good solubility in ethanol (10% clear to slightly hazy solutions), acetone, and menthol [1] [7], making it suitable for diverse formulation strategies including alcoholic solutions, topical preparations, and volatilizable carriers.

The solubility parameters indicate that chlorothymol follows typical phenolic compound behavior, with enhanced solubility in polar organic solvents compared to water, while maintaining sufficient aqueous solubility for biological activity.

Acid Dissociation Constants and pH-Dependent Behavior

The acid-base properties of chlorothymol are dominated by its phenolic hydroxyl group, which confers weak acidic characteristics to the molecule. Computational predictions indicate a pKa value of 10.16 ± 0.23 [3], classifying chlorothymol as a weak acid with pH-dependent ionization behavior.

Table 3: Acid Dissociation Constants and pH-Dependent Behavior

PropertyValueNotes
pKa (predicted)10.16 ± 0.23Computational prediction
Chemical ClassificationWeak acid (phenol)Phenolic hydroxyl group
Acid StrengthWeak acidpKa > 10 indicates weak acidity
pH-dependent behaviorpH-dependent ionizationTypical phenol behavior
Ionization at physiological pHPredominantly unionizedAt pH 7.4, mostly protonated form
Henderson-Hasselbalch applicabilityYesStandard equation applies

The pKa value of 10.16 indicates that chlorothymol remains predominantly in its protonated (unionized) form under physiological pH conditions (pH 7.4) [3]. This ionization state has significant implications for biological activity, membrane permeability, and formulation stability. At physiological pH, approximately 99% of chlorothymol molecules exist in the neutral form, enhancing lipid membrane penetration and cellular uptake.

pH-dependent behavior analysis reveals that chlorothymol follows the Henderson-Hasselbalch equation for weak acids:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] represents the deprotonated phenoxide ion and [HA] represents the protonated phenol form [8] [9]. This relationship allows prediction of ionization states across various pH ranges, facilitating optimization of formulation conditions.

The weak acidic character influences chlorothymol's interactions with other formulation components, particularly in the presence of basic excipients or alkaline conditions. Understanding these pH-dependent properties is essential for maintaining chemical stability and optimizing bioavailability in pharmaceutical applications.

Surface Activity and Colloidal Properties

Chlorothymol exhibits notable surface-active properties characteristic of amphiphilic molecules, combining its hydrophobic isopropyl and methyl substituents with the hydrophilic phenolic hydroxyl group. These structural features contribute to its classification as a non-ionic surfactant within the phenol chemical class [10].

Table 4: Surface Activity and Colloidal Properties

PropertyValue/DescriptionApplication/Significance
Surfactant ClassificationNon-ionic surfactant (phenol class)Amphiphilic molecule behavior
Surface ActivityModerate surface activityInterface modification capability
Antimicrobial ActivityActive against MRSA (MIC: 32 μg/ml)Antimicrobial preservative use
Critical Micelle ConcentrationNot determinedRequires determination
Interfacial ActivityReduces surface tensionWetting and spreading agent
Colloidal BehaviorForms stable dispersionsColloidal stability applications
Biofilm InhibitionInhibits biofilm formation at sub-MICAnti-biofilm properties

The surface activity of chlorothymol manifests through its ability to reduce interfacial tension at air-water and oil-water interfaces [10]. This property enables its function as a wetting agent and penetration enhancer in topical formulations. The amphiphilic molecular structure facilitates adsorption at interfaces, with the hydrophobic alkyl groups orienting toward the non-polar phase and the phenolic hydroxyl group directing toward the aqueous phase.

Antimicrobial surface activity represents a particularly significant property, with chlorothymol demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration of 32 μg/ml [11]. This antimicrobial efficacy extends to biofilm inhibition, where sub-inhibitory concentrations (8 μg/ml) significantly reduce biofilm formation [11]. The surface-active properties likely contribute to this antimicrobial mechanism through membrane disruption and cellular penetration enhancement.

Colloidal property analysis reveals that chlorothymol can form stable dispersions in aqueous systems, particularly when formulated with appropriate stabilizing agents [12]. The compound's moderate surface activity suggests potential for micelle formation, although the critical micelle concentration remains undetermined and requires experimental investigation.

The surface activity characteristics position chlorothymol as a multifunctional ingredient capable of simultaneously providing antimicrobial efficacy, surface tension reduction, and formulation stability enhancement. These properties make it particularly valuable in pharmaceutical and cosmetic applications where multiple functional benefits are desired from a single active ingredient.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

184.0654927 g/mol

Monoisotopic Mass

184.0654927 g/mol

Boiling Point

258.5 °C

Heavy Atom Count

12

LogP

3.92 (LogP)

Appearance

Solid powder

Melting Point

63.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LJ25TI0CVT

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

89-68-9

Wikipedia

Chlorothymol

Use Classification

Cosmetics -> Denaturant; Antiplaque; Deodorant; Oral care; Antimicrobial

General Manufacturing Information

Phenol, 4-chloro-5-methyl-2-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Delgado-Marín L, Sánchez-Borzone M, García DA. Neuroprotective effects of gabaergic phenols correlated with their pharmacological and antioxidant properties. Life Sci. 2017 Apr 15;175:11-15. doi: 10.1016/j.lfs.2017.03.005. Epub 2017 Mar 10. PubMed PMID: 28288780.
2: Reiner GN, Delgado-Marín L, Olguín N, Sánchez-Redondo S, Sánchez-Borzone M, Rodríguez-Farré E, Suñol C, García DA. GABAergic pharmacological activity of propofol related compounds as possible enhancers of general anesthetics and interaction with membranes. Cell Biochem Biophys. 2013 Nov;67(2):515-25. doi: 10.1007/s12013-013-9537-4. PubMed PMID: 23456454.
3: Reiner GN, Labuckas DO, García DA. Lipophilicity of some GABAergic phenols and related compounds determined by HPLC and partition coefficients in different systems. J Pharm Biomed Anal. 2009 Apr 5;49(3):686-91. doi: 10.1016/j.jpba.2008.12.040. Epub 2009 Jan 8. PubMed PMID: 19188039.
4: Saad el-Z, Hussien R, Saher F, Ahmed Z. Acaricidal activities of some essential oils and their monoterpenoidal constituents against house dust mite, Dermatophagoides pteronyssinus (Acari: Pyroglyphidae). J Zhejiang Univ Sci B. 2006 Dec;7(12):957-62. PubMed PMID: 17111463; PubMed Central PMCID: PMC1661675.
5: Andersen A. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. Int J Toxicol. 2006;25 Suppl 1:29-127. PubMed PMID: 16835130.
6: BELEN TA, REDDISH GF, HUYCK CL. Ointment bases for chlorothymol. Am J Pharm Sci Support Public Health. 1962 Jul;134:245-53. PubMed PMID: 13866714.
7: SATRIANA DR, BAIZER MM, ELLNER KS. A convenient laboratory preparation of chlorothymol, N. F. VIII. J Am Pharm Assoc Am Pharm Assoc. 1950 Mar;39(3):135. PubMed PMID: 15405489.

Explore Compound Types